4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-25-17(12-18(26-14)29-7-6-24-13-29)27-8-10-28(11-9-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCGBONTPTVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, research has demonstrated that certain analogs exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Some derivatives have shown efficacy against viruses such as Hepatitis C, with low effective concentrations (EC50 values in the nanomolar range) indicating strong antiviral potential. The structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring enhance antiviral potency .
Anti-inflammatory Effects
Compounds similar to this one have been evaluated for their anti-inflammatory properties. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide levels, suggesting potential applications in treating inflammatory diseases .
Synthesis and Derivative Development
The synthesis of 4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The development of various derivatives has been crucial in optimizing biological activity and reducing toxicity.
Synthetic Pathway Example
A common synthetic route involves:
- Formation of Imidazole-Pyrimidine Core : Utilizing cyclization reactions to form the imidazole-pyrimidine structure.
- Piperazine Substitution : Introducing piperazine through nucleophilic substitution reactions.
- Trifluoromethyl Benzoyl Group Addition : Finalizing the structure by attaching the trifluoromethyl benzoyl group, which significantly enhances biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine core can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The table below summarizes key structural differences and inferred pharmacological properties compared to similar compounds:
Key Findings from Analog Studies
- SCH 66712 : Demonstrated mechanism-based inactivation of CYP2D6 (KI = 4.8 µM in human liver microsomes) with high selectivity over CYP3A4, CYP2C9, and CYP2C19 . The target compound’s benzoyl group may improve stability but could alter isoform selectivity.
- Sulfonyl-Linked Analog () : The sulfonyl group increases polarity, which may reduce passive diffusion across biological membranes compared to the benzoyl group in the target compound.
- Piperidine vs.
Biological Activity
4-(1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo assays, structure-activity relationships (SAR), and molecular docking studies.
Molecular Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈F₃N₇
- Molecular Weight : 389.4 g/mol
- CAS Number : 2770641-14-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant inhibitory effects on several protein kinases, which are critical in cancer progression.
Key Findings :
- EGFR Inhibition : The compound demonstrated up to 92% inhibition against the epidermal growth factor receptor (EGFR) at concentrations as low as 10 nM, indicating strong potential as an anticancer agent targeting EGFR-related pathways .
- Cell Line Sensitivity : In vitro assays showed that the compound effectively inhibited proliferation in cancer cell lines such as K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) with moderate to significant activity observed at concentrations around 100 µM .
Kinase Inhibitory Assays
The compound's structure allows it to interact with various kinase targets, which is crucial for its biological activity:
| Target Kinase | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91% |
| HER4 | 21% - 65% |
| VEGFR2 | 16% - 48% |
| PDGFRα | 67% - 77% |
These results suggest a multifaceted mechanism of action where the compound may inhibit multiple pathways involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents significantly influences the biological activity of the compound. The trifluoromethyl group and imidazole moiety appear to enhance binding affinity to target proteins, which is essential for their inhibitory effects on kinase activity.
Notable Observations :
- Compounds with strong electronegative groups like trifluoromethyl showed a positive correlation with anti-tumor activity.
- The spatial arrangement of substituents around the piperazine ring was crucial for achieving optimal binding to the active sites of target kinases .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and its target kinases. Studies indicated that:
- The compound binds effectively to the hinge region of kinases, facilitating competitive inhibition.
- The imidazole and piperazine rings play a critical role in stabilizing the interaction with ATP-binding sites, which is vital for inhibiting kinase activity .
Case Studies
Several case studies have documented the efficacy of similar compounds within this chemical class:
- Benzimidazole Derivatives : Related compounds have shown broad-spectrum biological activities, including anticancer properties, which support further exploration of imidazole-containing pyrimidines like our target compound .
- Clinical Trials : Some derivatives have progressed into clinical trials, demonstrating promising results against resistant cancer types, suggesting that our compound may also hold therapeutic potential in similar contexts .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
The synthesis involves multi-step reactions, typically starting with the functionalization of the pyrimidine core. Key steps include:
- Coupling reactions : Piperazine and imidazole moieties are introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Reactions are often conducted at 80–120°C to balance reaction rate and side-product formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and purity at each stage .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., imidazole NH at ~δ7.5 ppm, trifluoromethyl signals at ~δ4.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~468) and fragmentation patterns .
- FT-IR : Detects carbonyl stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC50 values or target selectivity may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Compound stability : Test for degradation in buffer solutions (e.g., PBS at pH 7.4) using HPLC .
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
- Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to primary targets like PI3K or CXCR receptors .
Advanced: What structure-activity relationship (SAR) insights guide further modifications?
Critical structural features influencing activity include:
- Piperazine substituents : Bulky groups (e.g., trifluoromethylbenzoyl) enhance target affinity but may reduce solubility .
- Imidazole positioning : N1-substitution improves metabolic stability compared to N3 .
- Pyrimidine methylation : The 2-methyl group sterically hinders off-target binding .
Basic: How to assess purity and identity of the final product?
- HPLC : Use a C18 column with acetonitrile/water gradients; aim for >98% purity .
- Elemental analysis : Compare experimental C/H/N/F values to theoretical calculations .
- Melting point : Consistent melting range (±2°C) indicates crystallinity and purity .
Advanced: What mechanistic studies elucidate its interaction with enzymatic targets?
- Enzyme kinetics : Measure and under varying substrate concentrations .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PI3Kγ) to identify binding pockets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Basic: What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Lyophilize for storage; reconstitute in DMSO (<10 mM) to avoid aggregation .
- Hydrolytic stability : Monitor pH-dependent degradation (e.g., in acidic/alkaline buffers) .
Advanced: How to address off-target effects in in vivo models?
- Toxicogenomics : RNA-seq identifies differentially expressed genes in treated tissues .
- Metabolite profiling : LC-MS/MS detects reactive intermediates that may cause toxicity .
- Dose optimization : Use pharmacokinetic models (e.g., non-compartmental analysis) to define safe exposure windows .
Advanced: Which computational methods predict pharmacokinetic properties?
- QSAR models : Relate logP (>3.5) and polar surface area (<90 Ų) to blood-brain barrier permeability .
- ADMET prediction : Tools like SwissADME estimate hepatic clearance and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding persistence in target active sites .
Basic: How to troubleshoot impurities during synthesis?
- Byproduct identification : LC-MS/MS detects common side products (e.g., dehalogenated intermediates) .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
- Protecting groups : Temporarily block reactive sites (e.g., imidazole NH) with Boc groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
